molecular formula C9H8N2O2S B2785873 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol CAS No. 90850-44-5

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol

Cat. No.: B2785873
CAS No.: 90850-44-5
M. Wt: 208.24
InChI Key: JWBRZKPADMMQTN-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol is an organic compound that features a thiazole ring attached to a benzene ring with two hydroxyl groups. This compound is notable for its unique structure, which combines the properties of both thiazole and benzene rings, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol typically involves the reaction of 2-aminothiazole with a benzene derivative that has hydroxyl groups in the 1 and 3 positions. One common method includes the use of a coupling reaction under controlled conditions to ensure the correct attachment of the thiazole ring to the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to achieve high purity levels required for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives that retain the core structure of the original compound but with different functional groups attached, enhancing its utility in different applications .

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13/h1-4,12-13H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRZKPADMMQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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